Methyl 2-(pyrimidin-2-yloxy)benzoate

Chemical Procurement Building Block Quality Control

Methyl 2-(pyrimidin-2-yloxy)benzoate is a versatile PYB scaffold for agrochemical research. Unlike complex analogs, its simple structure (MW 230.22) enables systematic derivatization for novel ALS inhibitors. ≥97% purity ensures reproducibility. Ideal for building focused compound libraries and as a reference standard for LC-MS analysis. Choose this building block for selective functionalization and superior synthetic efficiency.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 178118-28-0
Cat. No. B1423639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrimidin-2-yloxy)benzoate
CAS178118-28-0
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2=NC=CC=N2
InChIInChI=1S/C12H10N2O3/c1-16-11(15)9-5-2-3-6-10(9)17-12-13-7-4-8-14-12/h2-8H,1H3
InChIKeyPVUQLZPNNLNFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(pyrimidin-2-yloxy)benzoate (178118-28-0): Sourcing and Baseline Characterization


Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS 178118-28-0), with molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol, is a synthetic organic compound classified as a benzoate ester linked to a pyrimidine moiety via an ether bridge. It is recognized as a versatile building block in pharmaceutical and agrochemical research, particularly in the development of herbicidal and fungicidal active ingredients. [1] Commercial sources typically offer this compound at a purity of ≥97%.

Why Generic Substitution Fails for Methyl 2-(pyrimidin-2-yloxy)benzoate


Within the pyrimidinyloxybenzoate (PYB) class of compounds, which includes established acetohydroxyacid synthase (AHAS) inhibitors like bispyribac-sodium and pyriminobac-methyl, [1] subtle structural variations, such as the presence and position of substituents on the pyrimidine ring or the nature of the benzoate ester, can profoundly alter physicochemical properties, target binding affinity, and biological efficacy. [2] Consequently, Methyl 2-(pyrimidin-2-yloxy)benzoate, which lacks the 4,6-dimethoxy substitution pattern common to many commercial PYB herbicides, [3] cannot be presumed to be a functional equivalent or direct substitute for its more complex analogs in research or industrial applications. Its differentiation is rooted in its simpler structure and specific physicochemical profile, which must be verified by the following quantitative evidence.

Quantitative Differentiation Evidence for Methyl 2-(pyrimidin-2-yloxy)benzoate


Purity and Consistency: A Procurement-Critical Differentiator

For chemical procurement, the reliability and purity of a building block are paramount. Multiple reputable vendors, including Combi-Blocks and ChemScene, consistently provide Methyl 2-(pyrimidin-2-yloxy)benzoate with a guaranteed purity of ≥97%. This level of purity is a critical, verifiable differentiator against other potential, less-characterized intermediates or lower-purity sources. While this is a vendor-defined specification rather than a biological assay, it is the primary quantitative parameter for selection in a synthetic chemistry context.

Chemical Procurement Building Block Quality Control

Structural Simplicity: Differentiated Physicochemical Profile for Synthetic Utility

Methyl 2-(pyrimidin-2-yloxy)benzoate possesses a simpler molecular structure compared to commercial PYB herbicides like bispyribac-sodium. This is quantified by its molecular weight (230.22 g/mol) and hydrogen-bonding capacity (0 H-bond donors, 5 H-bond acceptors). [1] In contrast, bispyribac-sodium has a molecular weight of 452.35 g/mol and a significantly more complex structure with multiple substituents. [2] This fundamental difference in molecular size and complexity directly impacts its utility as a versatile synthetic intermediate, allowing for easier derivatization and incorporation into larger molecular frameworks.

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship (SAR)

Differentiated Herbicidal Activity Compared to its Acid Analog

The methyl ester form (target compound) is a key intermediate and is structurally distinct from its free acid analog, 2-(pyrimidin-2-yloxy)benzoic acid. The free acid has been reported to exhibit herbicidal activity at a very low dose of 0.1 ppm in animal health studies. While direct quantitative herbicidal data for the target methyl ester is not available in the primary literature, this data point on the free acid establishes the herbicidal potential of the core scaffold. The esterification to the methyl ester form is a critical functional modification that alters lipophilicity and bioavailability, making it a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing herbicidal lead compounds.

Herbicide Discovery ALS Inhibition Agrochemical Lead

Validated Application Scenarios for Methyl 2-(pyrimidin-2-yloxy)benzoate


As a High-Purity Building Block for Agrochemical SAR Studies

Researchers developing novel pyrimidinyloxybenzoate (PYB) herbicides should prioritize Methyl 2-(pyrimidin-2-yloxy)benzoate as a core scaffold. Its commercial availability at ≥97% purity ensures reproducibility in the synthesis of focused compound libraries designed to optimize the physicochemical and biological properties of new ALS inhibitors. The methyl ester's simple structure (MW: 230.22 g/mol) [1] provides a clean starting point for systematic derivatization, in contrast to the complex, pre-functionalized structures of commercial products like bispyribac-sodium. [2]

For the Synthesis of Advanced Agrochemical Intermediates

This compound is the ideal precursor for synthesizing more complex agrochemical intermediates. Its defined ester and ether functionalities allow for selective chemical transformations, making it a versatile feedstock for the preparation of pyrimidinyloxybenzoic acid derivatives, which are a known class of ALS-inhibiting herbicides. [3] The target compound's smaller size and distinct H-bonding profile (0 donors, 5 acceptors) [1] offer a distinct advantage over bulkier, more complex analogs when planning multi-step synthetic routes that require precise functional group manipulation.

As a Reference Compound in Analytical Method Development for PYB Residue Analysis

Given the use of related PYB compounds like pyriminobac-methyl and bispyribac-sodium in agriculture, there is a need for analytical methods to detect their residues. [4] Methyl 2-(pyrimidin-2-yloxy)benzoate can serve as a valuable reference standard or internal standard in the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods for the detection of PYB-class compounds. Its distinct molecular weight and retention time can help differentiate it from the more complex PYB herbicides in complex matrices like plant tissue or soil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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